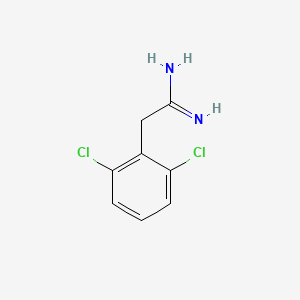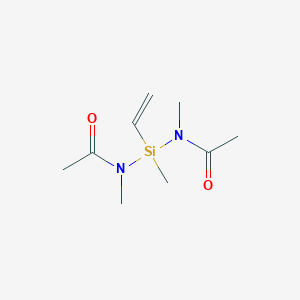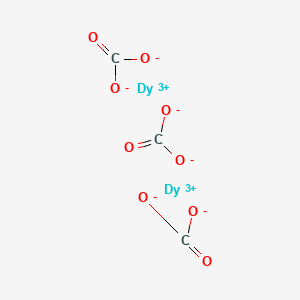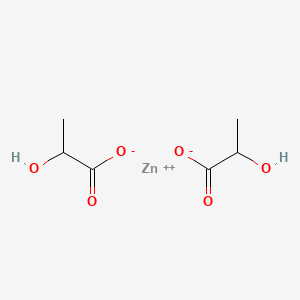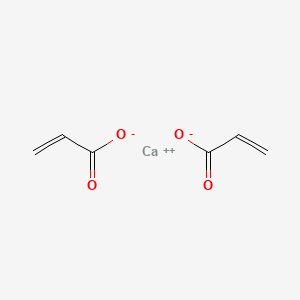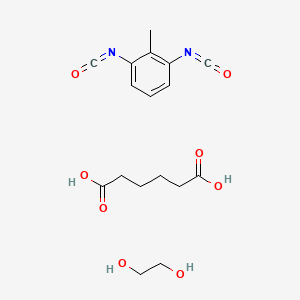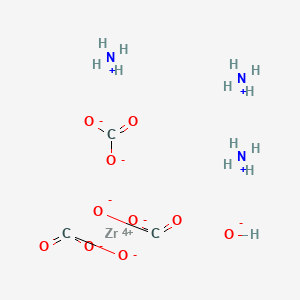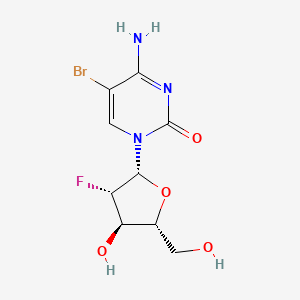
2-Bromophenazine
Overview
Description
2-Bromophenazine, also known as 2-BP, is a chemical compound that is used in a variety of scientific research applications. It is a synthetic phenothiazine derivative that is used in the lab to study the effects of various biochemical and physiological processes.
Scientific Research Applications
Antibiofilm Activities Against Staphylococcus aureus
2-Bromophenazine derivatives have been identified as potent agents in the inhibition, dispersion, and eradication of biofilms formed by Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds exhibit significant antibiofilm activities, with inhibition concentration (IC) values ranging from 0.55 to 10.3 μM, effective concentration (EC) values for dispersal from 1.4 to 29.3 μM, and minimum biofilm eradication concentration (MBEC) values between 100 to 200 μM .
Development of New Antibacterial Agents
The derivatives of 2-Bromophenazine have shown promise as new antibacterial agents against S. aureus and Staphylococcus epidermidis. The most potent bromophenazine analogs from focused libraries demonstrated minimum inhibitory concentration (MIC) values of 0.78–1.56 μM, indicating strong antibacterial potential .
Innovative Strategies for Drug-Resistant Bacteria
The discovery of 2-Bromophenazine derivatives offers innovative strategies to combat drug-resistant bacterial pathogens. By mimicking the microbial warfare strategies of certain bacteria that produce redox-active phenazines, these compounds provide a new avenue for addressing the global health care crisis posed by antibiotic resistance .
Microbial Warfare Inspired Antibacterial Leads
Utilizing a strategy inspired by the microbial warfare of Pseudomonas, which employs redox-active phenazines, researchers have identified 2-Bromophenazine derivatives as novel antibacterial leads. This approach has led to the synthesis and evaluation of a diverse phenazine library, uncovering several bromophenazines with potent antibacterial activities .
Planktonic Growth Inhibition Activity
In addition to biofilm inhibition, 2-Bromophenazine derivatives have been evaluated for their planktonic growth inhibition activity against S. aureus. This involves microdilution MIC experiments to assess the compounds’ effectiveness in preventing the growth of bacteria not in biofilms .
Quantification of Biofilm Formation
2-Bromophenazine compounds have been used in biofilm inhibition assays employing crystal violet staining. This method quantifies the formation of S. aureus biofilms, providing a measurable parameter for assessing the efficacy of bromophenazine derivatives in biofilm prevention .
properties
IUPAC Name |
2-bromophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGYBQCAMTETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347403 | |
| Record name | 2-Bromophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenazine | |
CAS RN |
3331-28-0 | |
| Record name | 2-Bromophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




